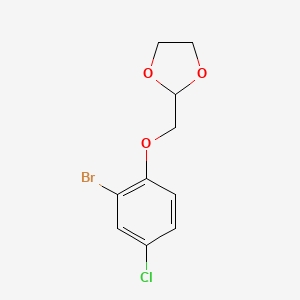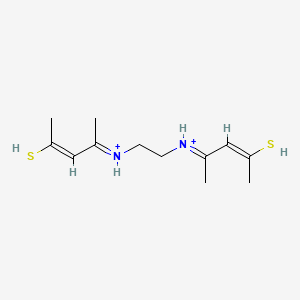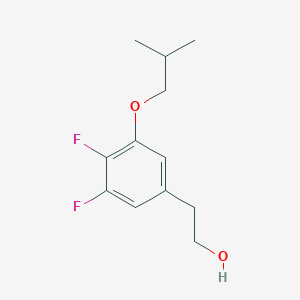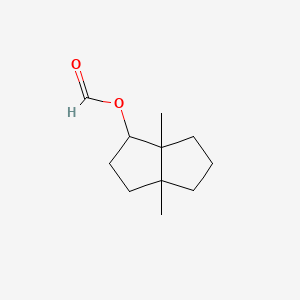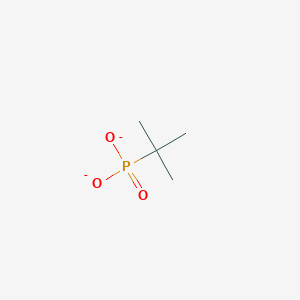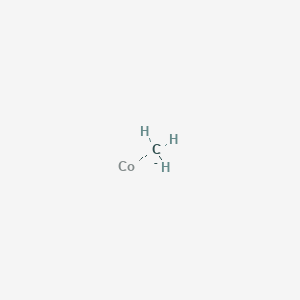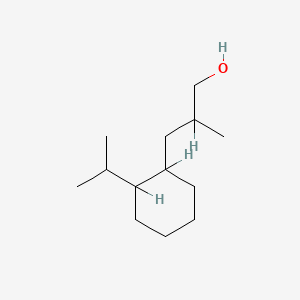
Sodium 3-chlorosulphanilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-chlorosulphanilate, also known as sodium 4-amino-3-chloro-benzenesulfonate, is a chemical compound with the molecular formula C6H5ClNNaO3S and a molecular weight of 229.6166 g/mol . This compound is characterized by the presence of a sulfonate group, an amino group, and a chlorine atom attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-chlorosulphanilate typically involves the sulfonation of 3-chloroaniline followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation processes where 3-chloroaniline is reacted with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction mixture is then purified through crystallization and filtration to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3-chlorosulphanilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonates.
Applications De Recherche Scientifique
Sodium 3-chlorosulphanilate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium 3-chlorosulphanilate involves its interaction with specific molecular targets and pathways. The sulfonate group allows it to act as a surfactant, reducing surface tension and enhancing solubility. The amino group can participate in hydrogen bonding and other interactions, making it useful in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 3-chloro-2-hydroxypropane-1-sulfonate: An anionic agent used in the preparation of negatively charged probe particles.
Sodium 4-amino-3-chloro-benzenesulfonate: Another name for sodium 3-chlorosulphanilate, highlighting its structural similarity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
84000-87-3 |
|---|---|
Formule moléculaire |
C6H5ClNNaO3S |
Poids moléculaire |
229.62 g/mol |
Nom IUPAC |
sodium;4-amino-3-chlorobenzenesulfonate |
InChI |
InChI=1S/C6H6ClNO3S.Na/c7-5-3-4(12(9,10)11)1-2-6(5)8;/h1-3H,8H2,(H,9,10,11);/q;+1/p-1 |
Clé InChI |
PBOKCLUAFLDYTP-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)[O-])Cl)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


